molecular formula C20H14ClNO B597241 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile CAS No. 1355247-40-3

4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile

Cat. No. B597241
CAS RN: 1355247-40-3
M. Wt: 319.788
InChI Key: OMSIWQJLJUKVBO-UHFFFAOYSA-N
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Description

“4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile” is a chemical compound with the molecular formula C20H14ClNO. It has a molecular weight of 319.78 and its IUPAC name is 2-chloro-4-(3-phenylmethoxyphenyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of “4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile” includes a benzyloxy group attached to a phenyl ring, which is further connected to a 2-chlorobenzonitrile group . Unfortunately, detailed structural analysis or 3D conformations are not available in the search results.


Physical And Chemical Properties Analysis

The compound “4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile” has a molecular weight of 319.78 and a complexity of 411. It has a heavy atom count of 23 and a topological polar surface area of 33Ų .

Mechanism of Action

Target of Action

The primary target of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile interacts with its target, EGFR kinase, by binding to the hinge region of the ATP binding site of the kinase . This interaction inhibits the kinase activity of EGFR, leading to a decrease in cell proliferation and growth.

Pharmacokinetics

It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration This suggests that the compound may have good bioavailability when administered intravenously

Result of Action

The result of the action of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is a decrease in cell proliferation and growth. This is due to its inhibitory effect on EGFR kinase, which plays a crucial role in these cellular processes . Therefore, the compound may have potential therapeutic applications in conditions characterized by overactive EGFR signaling, such as certain types of cancer.

properties

IUPAC Name

2-chloro-4-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSIWQJLJUKVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742763
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile

CAS RN

1355247-40-3
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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